4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as MTIQS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have neuroprotective effects, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its potential to selectively target certain enzymes and receptors in the body, making it a promising candidate for further investigation in various fields of scientific research. However, one limitation of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its potential side effects.
Future Directions
There are several future directions for research on 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. For example, further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine its potential applications in various fields of scientific research, such as cancer treatment and neurological disorders. Furthermore, research on the synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its derivatives may lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonamide with methylthioacetate, followed by the reaction of the resulting product with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Scientific Research Applications
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have potential applications in various fields of scientific research. For example, it has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
4-methylsulfanyl-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-22-13-5-7-14(8-6-13)23(20,21)18-12-4-2-11-3-9-16(19)17-15(11)10-12/h2,4-8,10,18H,3,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDOZKDEPAWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC(=O)N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.